molecular formula C19H13ClF3N5 B2936367 [1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine CAS No. 890892-78-1

[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine

Cat. No.: B2936367
CAS No.: 890892-78-1
M. Wt: 403.79
InChI Key: MMAJTOLZNHUITC-UHFFFAOYSA-N
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Description

The compound “[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[4,5-e]pyrimidin-4-yl ring, a 3-chloro-4-methylphenyl group, and a 3-(trifluoromethyl)phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those related to "[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine," have been a significant area of research. Studies have detailed the synthesis procedures, offering insights into the structural aspects through techniques like X-ray crystallography and spectroscopy (Titi et al., 2020). These investigations provide a foundation for understanding the chemical and physical properties of these compounds, essential for their further application in various fields.

Antimicrobial and Anticancer Applications

Research has demonstrated the potential antimicrobial and anticancer applications of pyrazolo[4,5-e]pyrimidin derivatives. The compounds have been evaluated for their biological activity against breast cancer cells and various microbial strains, showing promising results (Titi et al., 2020). This highlights their potential as therapeutic agents in treating cancer and infectious diseases.

Antifungal and Antibacterial Properties

The antifungal and antibacterial properties of these compounds further underscore their significance in medical research. By inhibiting the growth of harmful fungi and bacteria, these derivatives hold promise for developing new antimicrobial agents, contributing to the fight against drug-resistant pathogens.

Other Potential Applications

The exploration of these compounds extends to other potential applications, including their use as corrosion inhibitors, demonstrating their versatility beyond biomedical applications. Their ability to protect materials from corrosion (Hameed et al., 2020) opens new avenues for research in materials science and engineering, highlighting their importance across various scientific disciplines.

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, determination of its exact molecular structure, exploration of its chemical reactivity, elucidation of its mechanism of action, and assessment of its physical and chemical properties. Additionally, its safety profile and potential therapeutic applications could be explored .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5/c1-11-5-6-14(8-16(11)20)28-18-15(9-26-28)17(24-10-25-18)27-13-4-2-3-12(7-13)19(21,22)23/h2-10H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAJTOLZNHUITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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